Methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate
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Overview
Description
(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which is denoted by the (3r,4s) configuration. It is often used in organic synthesis and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pentynoic acid ester and N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine.
Condensation and Cyclization: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form an intermediate condensation product. This intermediate then undergoes cyclization to form the pyrrolidine ring.
Protection and Functionalization: The intermediate is further reacted with chloroformate esters to introduce protective groups and functionalize the molecule.
Hydrolysis and Reduction: The protected intermediate undergoes ester hydrolysis followed by asymmetric reduction to yield the final product, (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity starting materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different stereoisomers or derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl or tolyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction may produce different stereoisomers.
Scientific Research Applications
(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3r,4s)-methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its interactions .
Comparison with Similar Compounds
- (3r,4r)-1-Benzyl-4-methyl-3-methylaminopiperidine .
- Other pyrrolidine derivatives with similar structural motifs.
Uniqueness: (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate is unique due to its specific (3r,4s) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-10-17(11-9-15)18-13-21(14-19(18)20(22)23-2)12-16-6-4-3-5-7-16/h3-11,18-19H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPTMMHPMAUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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